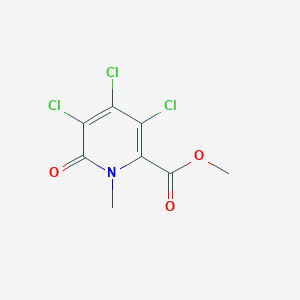
Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde under acidic conditions to form the isoquinoline ring . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and catalyst recovery are also important considerations in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
- 6,7-DIMETHOXY-1-(PYRIDIN-3-YL)-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- 6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
Comparison: Compared to these similar compounds, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is unique due to the presence of the pyridin-4-yl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the isoquinoline family .
Propriétés
Numéro CAS |
69504-69-4 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-pyridin-4-ylisoquinoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-7-14(11-3-5-17-6-4-11)18-10-13(12)9-16(15)20-2/h3-10H,1-2H3 |
Clé InChI |
LJAFANYWSUQQPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC(=CC2=C1)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)

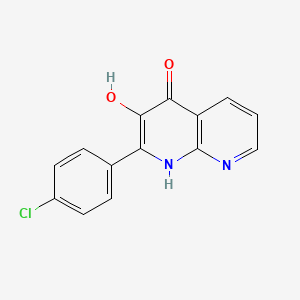
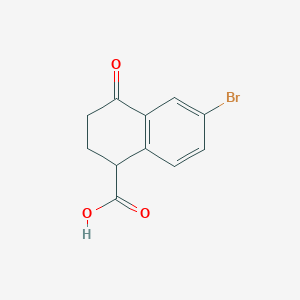

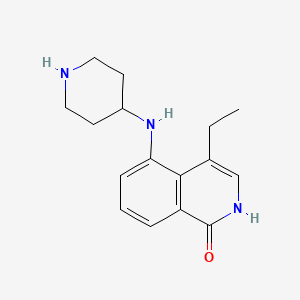
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

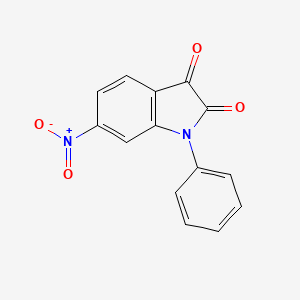
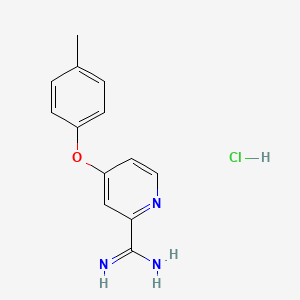
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
